4-(Hydroxymethyl)-2-nitrobenzaldehyde
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Overview
Description
4-(Hydroxymethyl)-2-nitrobenzaldehyde is an organic compound characterized by the presence of a hydroxymethyl group and a nitro group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-nitrobenzaldehyde typically involves the nitration of 4-(Hydroxymethyl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 4-(Hydroxymethyl)-2-aminobenzaldehyde.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-2-nitrobenzaldehyde.
Reduction: 4-(Hydroxymethyl)-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)-2-nitrobenzaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2-nitrobenzaldehyde involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The hydroxymethyl group can participate in oxidation and substitution reactions, while the nitro group can undergo reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical transformations.
2-Nitrobenzaldehyde: Lacks the hydroxymethyl group, limiting its ability to undergo certain reactions.
4-(Hydroxymethyl)-2-aminobenzaldehyde: Formed by the reduction of the nitro group in 4-(Hydroxymethyl)-2-nitrobenzaldehyde.
Uniqueness
This compound is unique due to the presence of both hydroxymethyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
4-(hydroxymethyl)-2-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-3,5,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRASIMZCIAXHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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